6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine
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Overview
Description
6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. Compounds containing pyrimidine moieties are known for their wide range of pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .
Mode of Action
It is known to interact with methionine aminopeptidase 1, potentially altering its function .
Biochemical Pathways
Given its target, it likely impacts pathways related to protein synthesis and maturation .
Result of Action
It is being researched as a small molecule inhibitor of cancer cell growth.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .
Metabolic Pathways
It is known that this compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that this compound interacts with various transporters and binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyrimidine with 2-chloro-5-methylpyridine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF with alkyl halides at 60°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyridine ring .
Scientific Research Applications
6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyridine and pyrimidine rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
IUPAC Name |
6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-3-4-10(12-6-8)15-11-5-9(2)13-7-14-11/h3-7H,1-2H3,(H,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCJNYYVGMRESF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC=NC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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